Methyl 2-isocyanatothiophene-3-carboxylate
Description
Structural Context and Significance within Thiophene (B33073) Chemistry
The core of the molecule is a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. eprajournals.com This ring system is a well-established "privileged pharmacophore" in medicinal chemistry, meaning its structure is frequently found in biologically active compounds and approved drugs. nih.govrsc.org The substitution pattern in Methyl 2-isocyanatothiophene-3-carboxylate is critical, with the isocyanate group at position 2 and the methyl carboxylate group at position 3.
The thiophene ring is electron-rich, which influences the electronic properties and reactivity of its substituents. mdpi.com The sulfur atom can participate in conjugation and facilitate electron transfer, a property exploited in materials science. mdpi.commdpi.com The arrangement of the electrophilic isocyanate and the ester group on this aromatic scaffold provides a platform for creating a diverse range of derivatives. While the compound itself is highly specialized, its structural precursor, Methyl 3-aminothiophene-2-carboxylate, is a key intermediate in the synthesis of pharmaceuticals and functional materials. mdpi.comchemicalbook.com The conversion from the amine precursor to the isocyanate is typically achieved through processes like phosgenation. wikipedia.orgyoutube.com
Table 1: Physicochemical Properties of Related Thiophene Precursors This table provides data for the well-characterized amino precursor to illustrate the core molecular properties.
| Property | Value for Methyl 2-aminothiophene-3-carboxylate | Source |
| Molecular Formula | C₆H₇NO₂S | sigmaaldrich.com |
| Molecular Weight | 157.19 g/mol | sigmaaldrich.com |
| Appearance | White to light yellow crystal powder | chemicalbook.com |
| Melting Point | 76-81 °C | sigmaaldrich.com |
| Functional Groups | Amine, Ester | sigmaaldrich.com |
Overview of Isocyanate and Carboxylate Functionalities in Organic Synthesis
The reactivity of this compound is dominated by its two distinct functional groups: the isocyanate and the methyl carboxylate.
Isocyanate Group (-N=C=O): The isocyanate group is a highly reactive electrophile, making it a valuable tool in organic synthesis. wikipedia.orgyoutube.com Its carbon atom is susceptible to attack by a wide range of nucleophiles. poliuretanos.net These reactions are fundamental to the production of many polymers and fine chemicals. wikipedia.orgyoutube.com
Key reactions of isocyanates include:
Reaction with Alcohols: Forms urethane (B1682113) (carbamate) linkages. This is the foundational reaction for producing polyurethanes. wikipedia.orgpoliuretanos.netrsc.org
Reaction with Amines: Yields urea (B33335) derivatives. wikipedia.orgrsc.org
Reaction with Water: Leads to the formation of an unstable carbamic acid, which decomposes to an amine and carbon dioxide. wikipedia.orgresearchgate.net
Table 2: Common Reactions of the Isocyanate Functional Group
| Nucleophile | Product | Linkage Formed |
| Alcohol (R'-OH) | Urethane (Carbamate) | R-NH-CO-OR' |
| Amine (R'-NH₂) | Urea | R-NH-CO-NH-R' |
| Water (H₂O) | Amine + CO₂ | R-NH₂ |
| Carboxylic Acid (R'-COOH) | Amide + CO₂ | R-NH-CO-R' |
Methyl Carboxylate Group (-COOCH₃): The methyl carboxylate group is an ester of a carboxylic acid. The carboxyl functional group (-COOH) itself is characterized by a carbonyl (C=O) and a hydroxyl (-OH) group on the same carbon. nanomicronspheres.comchemistrytalk.org In an ester, the acidic proton of the hydroxyl group is replaced by an alkyl group, in this case, methyl.
While less reactive than the isocyanate, the ester group participates in several important transformations:
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the parent carboxylic acid. quinoline-thiophene.com
Amidation: Reaction with amines can convert the ester into an amide, a key reaction in the synthesis of peptides and other biologically relevant molecules. nanomicronspheres.com
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents.
The presence of both the highly reactive isocyanate and the moderately reactive ester allows for selective and stepwise functionalization, making the parent molecule a versatile synthetic intermediate.
Research Landscape of Thiophene-Derived Building Blocks in Advanced Chemical Disciplines
Thiophene derivatives are cornerstone building blocks in several advanced scientific disciplines, primarily medicinal chemistry and materials science. eprajournals.com
In Medicinal Chemistry: The thiophene nucleus is present in a multitude of drugs approved by the U.S. FDA. nih.govrsc.org Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, replacing phenyl groups in drug candidates to modify properties like metabolism and potency. eprajournals.com Thiophene-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects. eprajournals.comnih.govpharmaguideline.com The synthesis of complex pharmaceutical agents often relies on functionalized thiophene intermediates. mdpi.com
In Materials Science: Thiophene-based materials are at the forefront of organic electronics. nih.gov The ability of the sulfur atom's d-orbitals to interact with the π-system enhances electronic communication across the molecule. mdpi.commdpi.com This property makes thiophene derivatives excellent organic semiconductors. They are integral components in:
Organic Field-Effect Transistors (OFETs): Fused thiophene systems, such as dithienothiophene (DTT), create planar, highly conjugated backbones that facilitate efficient charge transport. mdpi.com
Organic Photovoltaics (OPVs): Thiophenes are used as electron-donating building blocks in the active layers of solar cells. mdpi.comnih.gov
Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of thiophene derivatives allow for the creation of materials that emit light across the visible spectrum. nih.gov
Covalent Organic Frameworks (COFs): Thiophene-based building blocks can be used to construct crystalline, porous polymers with potential applications in electronic devices and catalysis. pnas.org
The development of multifunctional thiophene reagents like this compound provides researchers with sophisticated tools to construct novel drugs and advanced materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-isocyanatothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c1-11-7(10)5-2-3-12-6(5)8-4-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDVOLIIBFICQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603292 | |
| Record name | Methyl 2-isocyanatothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50502-27-7 | |
| Record name | Methyl 2-isocyanatothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Isocyanatothiophene 3 Carboxylate
Precursor Synthesis and Functionalization Pathways
The foundation of synthesizing Methyl 2-isocyanatothiophene-3-carboxylate lies in the effective construction of a thiophene (B33073) ring with the necessary functional groups at the 2 and 3 positions. This typically involves the synthesis of a 2-aminothiophene-3-carboxylate derivative, which can then be converted to the target isocyanate.
Preparation of Thiophene-2-carbonyl Azide (B81097) Derivatives
A common route to isocyanates is through the Curtius rearrangement, which utilizes an acyl azide as a key intermediate. For the synthesis of the target compound, this would involve the preparation of a thiophene-2-carbonyl azide derivative. This can be achieved by reacting a corresponding thiophene-2-carboxylic acid derivative with an azide source. For instance, thiophene-2-carbonyl chloride can be treated with sodium azide to yield thiophene-2-carbonyl azide. nih.govnih.govresearchgate.net The stability and handling of such azide compounds are critical considerations in the synthetic process.
Another approach involves the use of diphenylphosphoryl azide (DPPA) to convert a carboxylic acid directly to the corresponding acyl azide, which can then undergo the Curtius rearrangement in situ. nih.govresearchgate.net
Strategies for Introduction of the Carboxylate Moiety at Position 3
A crucial step is the introduction of the methyl carboxylate group at the 3-position of the thiophene ring. One of the most established methods for constructing the 2-aminothiophene-3-carboxylate scaffold is the Gewald reaction. researchgate.nettubitak.gov.trnih.gov This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a base. researchgate.nettubitak.gov.trnih.gov This versatile reaction allows for the direct formation of the desired substituted thiophene ring system.
Alternative strategies for introducing a carboxylate group at the 3-position of a pre-existing thiophene ring can involve metallation followed by carboxylation. For example, a halogenated thiophene can be converted to a Grignard reagent or an organolithium species, which is then reacted with carbon dioxide to introduce the carboxylic acid group. Subsequent esterification would then yield the desired methyl carboxylate.
Isocyanate Formation via Curtius Rearrangement and Related Transformations
The conversion of the precursor to the final isocyanate is a critical step, with the Curtius rearrangement being a primary method.
Thermal Decomposition of Acyl Azides to Isocyanates
The Curtius rearrangement involves the thermal decomposition of an acyl azide. nih.govwikipedia.orgnih.govorganic-chemistry.org In this reaction, the acyl azide loses a molecule of nitrogen gas to form an isocyanate. nih.govwikipedia.org The rearrangement is known to proceed with retention of the configuration of the migrating group. nih.gov Research indicates that this decomposition is a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The resulting isocyanate can then be isolated or used directly in subsequent reactions. The temperature required for the thermal decomposition can vary depending on the specific acyl azide derivative.
| Precursor | Reagent | Product | Reference |
| Thiophene-2-carbonyl chloride | Sodium Azide | Thiophene-2-carbonyl azide | nih.gov |
| Carboxylic Acid | Diphenylphosphoryl Azide (DPPA) | Acyl Azide (in situ) | nih.govresearchgate.net |
| Acyl Azide | Heat | Isocyanate | wikipedia.orgorganic-chemistry.org |
Catalytic Approaches in Isocyanate Generation
While thermal methods are common for the Curtius rearrangement, catalytic approaches for isocyanate generation are also being explored to achieve milder reaction conditions and improved selectivity. For instance, the use of transition metal catalysts in the reaction of carboxylic acids with isocyanates has been reported to facilitate the formation of amides, which proceeds through an isocyanate-derived intermediate. researchgate.net While not a direct synthesis of the target compound, this highlights the potential for catalytic methods in isocyanate chemistry.
Another avenue is the use of non-phosgene methods for isocyanate synthesis. These often involve the thermal decomposition of carbamates, which can be synthesized from amines or nitro compounds. nih.govresearchgate.net While the direct application to this compound is not detailed, these phosgene-free routes represent a safer and more environmentally friendly approach to isocyanate production in general. nih.govresearchgate.net
Optimization of Reaction Conditions and Yield for Target Compound Synthesis
Optimizing reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters that are typically optimized include reaction time, temperature, solvent, and the stoichiometry of reagents. scielo.brresearchgate.netchemrxiv.org
For the Gewald reaction, optimization may involve screening different bases (e.g., morpholine (B109124), triethylamine), solvents (e.g., ethanol, DMF), and reaction temperatures to maximize the yield of the 2-aminothiophene precursor. tubitak.gov.tr
In the Curtius rearrangement, the choice of solvent and temperature for the thermal decomposition of the acyl azide is critical to prevent side reactions and ensure a clean conversion to the isocyanate. The use of flow chemistry has been shown to be a safe and efficient method for handling potentially hazardous intermediates like acyl azides and for controlling reaction conditions precisely. researchgate.net
The table below summarizes some general optimization parameters that are often considered in related syntheses.
| Parameter | Condition | Effect | Reference |
| Solvent | Acetonitrile | Can provide a good balance between conversion and selectivity. | scielo.brchemrxiv.org |
| Temperature | Reflux | Can be the most efficient condition for certain reactions. | scielo.br |
| Reaction Time | 4 hours | Optimized time can reduce the formation of undesired products. | scielo.brchemrxiv.org |
| Oxidant | Silver(I) oxide | Can be an efficient oxidant in related oxidative coupling reactions. | scielo.brchemrxiv.org |
Purification and Isolation Techniques for this compound
The purification and isolation of this compound are critical steps to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities present. Common methods for the purification of isocyanates include distillation, recrystallization, and chromatography.
Distillation
For volatile and thermally stable isocyanates, distillation under reduced pressure is a preferred method of purification. acs.org This technique is effective in separating the isocyanate from less volatile starting materials, reagents, and byproducts. The distillation is typically carried out at the lowest possible temperature to prevent thermal decomposition of the isocyanate. acs.org For example, the distillation of various diisocyanates is performed at pressures ranging from 20 to 150 mmHg. acs.org A laboratory-scale purification of an isocyanate involved Kugelrohr distillation at a significantly reduced pressure (e.g., 0.83 mmHg) and a relatively low temperature (50-55 °C).
Table 3: General Distillation Parameters for Isocyanates
| Parameter | Typical Range |
|---|---|
| Pressure | 0.1 - 150 mmHg |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.
For aromatic and heteroaromatic compounds, a variety of solvent systems can be employed. Common recrystallization solvents include heptanes/ethyl acetate, methanol (B129727)/water, and acetone/water. For compounds with aromatic rings, toluene can be a good solvent, often used in combination with a less polar solvent like hexane to induce crystallization upon cooling. The choice of solvent is highly specific to the target molecule's polarity and functional groups.
Table 4: Common Solvents for Recrystallization of Organic Compounds
| Solvent 1 (Good Solvent) | Solvent 2 (Poor Solvent/Antisolvent) |
|---|---|
| Ethyl Acetate | Hexanes/Heptanes |
| Dichloromethane | Cyclohexane |
| Acetone | Water/Methanol |
| Toluene | Hexanes |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For isocyanates and thiophene derivatives, silica gel is a commonly used stationary phase. mit.edu The choice of the mobile phase (eluent) is critical and is determined by the polarity of the compound and the impurities to be separated.
A typical mobile phase for the purification of moderately polar organic compounds on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. mit.edu The ratio of these solvents is adjusted to achieve optimal separation. For instance, the purification of a carbamate (B1207046) product of a Hofmann rearrangement was achieved using flash column chromatography on silica gel with an eluent of ethyl acetate/hexane (1:1). mit.edu The separation of thiophene derivatives has been reported using mobile phases such as petroleum ether/ethyl acetate or acetonitrile/water. mdpi.com
Table 5: Exemplary Chromatographic Conditions for Thiophene Derivatives
| Stationary Phase | Mobile Phase (Eluent) |
|---|---|
| Silica Gel | Hexanes : Ethyl Acetate (e.g., 9:1 to 1:1) |
| Silica Gel | Dichloromethane : Methanol (for more polar compounds) |
Chemical Reactivity and Transformation Mechanisms of Methyl 2 Isocyanatothiophene 3 Carboxylate
Isocyanate-Mediated Reactions
The isocyanate group (–N=C=O) is a heterocumulene that is highly susceptible to attack by nucleophiles. Its reactivity is central to many of the transformations involving Methyl 2-isocyanatothiophene-3-carboxylate.
Nucleophilic Addition Reactions to the Isocyanate Group
The carbon atom of the isocyanate group is highly electrophilic and readily reacts with a wide variety of nucleophiles. This forms the basis for the synthesis of numerous derivatives, most notably ureas and carbamates.
The general mechanism involves the attack of a nucleophile on the central carbon of the isocyanate, with the subsequent protonation of the nitrogen atom. The reaction with amines yields substituted ureas, while alcohols and thiols afford carbamates and thiocarbamates, respectively.
Table 1: Examples of Nucleophilic Addition to this compound
| Nucleophile | Reagent Type | Product Class |
| Primary Amine (R-NH₂) | Amine | N-Substituted Urea (B33335) |
| Secondary Amine (R₂NH) | Amine | N,N-Disubstituted Urea |
| Alcohol (R-OH) | Alcohol | Carbamate (B1207046) |
| Thiol (R-SH) | Thiol | Thiocarbamate |
These reactions are typically high-yielding and can be carried out under mild conditions. The synthesis of urea derivatives, for instance, can be achieved through various methods, including the reaction of isocyanates with amines. organic-chemistry.orgresearchgate.netnih.gov The formation of carbamates from isocyanates and alcohols is also a well-established transformation. researchgate.netmasterorganicchemistry.comnih.govresearchgate.net
Cycloaddition Chemistry Involving the Isocyanate Functionality
The isocyanate group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions are powerful tools for the construction of heterocyclic systems. Common cycloaddition pathways for isocyanates include [2+2], [3+2], and [4+2] cycloadditions.
While specific studies on the cycloaddition reactions of this compound are not extensively detailed in the provided literature, the general reactivity of isocyanates suggests its potential to react with various dienes and dipoles. libretexts.orglibretexts.org For example, a [4+2] cycloaddition, or Diels-Alder reaction, could occur with a conjugated diene. youtube.com The isocyanate C=N double bond can act as the dienophile. Similarly, [2+2] cycloadditions with electron-rich alkenes can lead to the formation of β-lactams, and reactions with nitrile oxides could yield five-membered heterocyclic rings through [3+2] cycloaddition. nih.gov The thiophene (B33073) ring itself can also participate in intramolecular cycloadditions, although this often requires specific conditions to overcome its aromatic stability.
Hydrolysis Pathways of the Isocyanate Group
The isocyanate group is susceptible to hydrolysis in the presence of water. This reaction proceeds through the initial formation of an unstable carbamic acid intermediate. This intermediate then readily decarboxylates to yield a primary amine, in this case, Methyl 2-aminothiophene-3-carboxylate.
The resulting amine can then react with another molecule of the starting isocyanate to form a symmetrically disubstituted urea. This secondary reaction is often rapid, and as a result, the urea derivative can be the major product of the hydrolysis, depending on the reaction conditions. The basic hydrolysis of related ureidothienyl carboxylic esters has been shown to be dependent on the substitution pattern of the ureido moiety. researchgate.net
Carboxylate Group Transformations
The methyl ester functionality at the 3-position of the thiophene ring can undergo a variety of transformations typical of carboxylic acid derivatives.
Ester Hydrolysis and Transesterification Reactions
The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically irreversible as it forms a carboxylate salt. Subsequent acidification then yields the free carboxylic acid.
Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com Using a large excess of the new alcohol can drive the equilibrium towards the formation of the new ester. Various catalysts can be employed to facilitate this reaction under mild conditions. organic-chemistry.orgmdpi.com
Table 2: Potential Products from Hydrolysis and Transesterification
| Reaction | Reagent | Product |
| Hydrolysis | H₂O / H⁺ or OH⁻ | 2-Isocyanatothiophene-3-carboxylic acid |
| Transesterification | R-OH / Catalyst | Alkyl 2-isocyanatothiophene-3-carboxylate |
Amidation and Other Carboxylic Acid Derivative Formations
The methyl ester can be converted into an amide through reaction with a primary or secondary amine. This reaction, known as aminolysis, typically requires heating or catalytic activation. Various coupling reagents can facilitate the direct amidation of carboxylates and their salts with amines. organic-chemistry.orgresearchgate.net
Furthermore, the carboxylic acid obtained from hydrolysis can be converted into other derivatives. For example, treatment with thionyl chloride (SOCl₂) or a similar reagent can produce the corresponding acyl chloride. This highly reactive intermediate can then be used to synthesize a variety of other derivatives, such as amides and other esters, under milder conditions than direct conversion from the methyl ester.
Reactivity of the Thiophene Ring System
The reactivity of the thiophene ring in this compound is governed by the electronic properties of its two substituents: the electron-withdrawing isocyanate (–NCO) group at the C2 position and the electron-withdrawing methyl carboxylate (–COOCH₃) group at the C3 position. These substituents significantly influence the electron density of the thiophene ring, affecting its susceptibility to and the regioselectivity of various chemical transformations.
Electrophilic Aromatic Substitution Patterns
The thiophene ring is inherently an electron-rich aromatic system, making it more reactive towards electrophiles than benzene (B151609). nih.govresearchgate.net However, the presence of two electron-withdrawing groups, the isocyanate and the methyl carboxylate, deactivates the thiophene ring in this compound towards electrophilic aromatic substitution (EAS).
The directing effect of these substituents determines the position of electrophilic attack. In thiophene, electrophilic substitution typically occurs at the C2 or C5 position, which are more reactive than the C3 and C4 positions. In this specific molecule, the C2 position is already substituted. The isocyanate group at C2 and the methyl carboxylate group at C3 both act as meta-directing groups in the context of benzenoid systems.
For the thiophene ring in this compound, the C5 position is the most likely site for electrophilic attack. The C4 position is sterically hindered by the adjacent methyl carboxylate group and electronically deactivated by both substituents. Therefore, electrophilic substitution reactions are predicted to yield the 5-substituted product predominantly.
The general mechanism for electrophilic aromatic substitution involves the attack of the electrophile on the thiophene ring to form a resonance-stabilized cationic intermediate, known as a sigma complex. rsc.orgmdpi.com The subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. mdpi.com
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound
| Electrophilic Reagent | Electrophile (E+) | Predicted Major Product |
| HNO₃/H₂SO₄ | NO₂⁺ | Methyl 5-nitro-2-isocyanatothiophene-3-carboxylate |
| Br₂/FeBr₃ | Br⁺ | Methyl 5-bromo-2-isocyanatothiophene-3-carboxylate |
| SO₃/H₂SO₄ | SO₃ | Methyl 5-sulfo-2-isocyanatothiophene-3-carboxylate |
| RCOCl/AlCl₃ | RCO⁺ | Methyl 5-acyl-2-isocyanatothiophene-3-carboxylate |
Note: The predictions in this table are based on the established principles of electrophilic aromatic substitution on substituted thiophenes. The C5 position is the most electronically favored and sterically accessible site for electrophilic attack.
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.edu This method utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryl-lithium species can then react with a variety of electrophiles to introduce a new substituent with high regiocontrol. harvard.edu
In this compound, both the isocyanate and the methyl carboxylate groups can potentially act as DMGs. The isocyanate group (–N=C=O) and the related carbamate group are known to be effective DMGs. nih.gov The methyl carboxylate group can also direct metalation, although it is generally considered a weaker DMG compared to groups like amides or carbamates.
Given the positions of the substituents, two primary outcomes of directed metalation are possible:
Metalation at the C4 position: Directed by the methyl carboxylate group at C3.
Metalation at a position directed by the isocyanate group at C2: The isocyanate group could potentially direct metalation to the C3 position, but this is already substituted.
Considering the relative directing abilities of the functional groups, it is plausible that metalation could be directed to the C4 position by the C3-carboxylate group. However, the isocyanate group is highly reactive towards nucleophiles like organolithium reagents. This could lead to side reactions where the organolithium reagent attacks the isocyanate moiety itself, rather than deprotonating the thiophene ring.
To circumvent the high reactivity of the isocyanate group, a common strategy involves the in situ conversion of a less reactive precursor, such as an amine, into the isocyanate after the metalation and electrophilic quench steps. For instance, one could start with methyl 2-aminothiophene-3-carboxylate, perform a directed metalation/functionalization sequence, and then convert the amino group to the isocyanate.
Assuming that conditions could be found to achieve selective deprotonation of the thiophene ring, a range of electrophiles could be used to introduce new functional groups at the C4 position.
Table 2: Potential Functionalization of this compound via Directed Ortho Metalation at the C4 Position
| Electrophile | Introduced Functional Group | Potential Product |
| D₂O | -D (Deuterium) | Methyl 4-deuterio-2-isocyanatothiophene-3-carboxylate |
| (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) | Methyl 4-(trimethylsilyl)-2-isocyanatothiophene-3-carboxylate |
| I₂ | -I (Iodo) | Methyl 4-iodo-2-isocyanatothiophene-3-carboxylate |
| CH₃I | -CH₃ (Methyl) | Methyl 4-methyl-2-isocyanatothiophene-3-carboxylate |
| RCHO (Aldehyde) | -CH(OH)R (Hydroxyalkyl) | Methyl 4-(hydroxyalkyl)-2-isocyanatothiophene-3-carboxylate |
| CO₂ | -COOH (Carboxylic acid) | 2-Isocyanato-3-(methoxycarbonyl)thiophene-4-carboxylic acid |
Note: The feasibility of these reactions is contingent on overcoming the potential side reaction of the organolithium reagent with the isocyanate group. The reactions are predicted based on the principles of directed ortho metalation.
Spectroscopic and Structural Elucidation of Methyl 2 Isocyanatothiophene 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, as well as through-bond correlations in two-dimensional (2D) NMR experiments, an unambiguous assignment of the structure of Methyl 2-isocyanatothiophene-3-carboxylate can be achieved.
¹H NMR Spectroscopic Analysis
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring and the protons of the methyl ester group. The thiophene ring protons, H-4 and H-5, typically appear as two doublets in the aromatic region of the spectrum. The coupling constant between these two adjacent protons (JH4-H5) is characteristically in the range of 5-6 Hz for thiophene derivatives. The chemical shifts of these protons are influenced by the electronic effects of the isocyanate and carboxylate substituents. The methyl protons of the ester group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
A related compound, methyl 2-aminothiophene-3-carboxylate, shows two doublets for the thiophene protons at approximately 6.7 and 7.5 ppm, and a methyl singlet around 3.8 ppm. For this compound, the electron-withdrawing nature of the isocyanate group is expected to shift the resonances of the thiophene protons further downfield.
Predicted ¹H NMR Data for this compound:
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H-4 | 7.0 - 7.3 | Doublet | 5.0 - 6.0 |
| H-5 | 7.8 - 8.1 | Doublet | 5.0 - 6.0 |
| -OCH₃ | 3.9 - 4.1 | Singlet | - |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to resonate in the downfield region, typically around 160-165 ppm. The carbon of the isocyanate group (-N=C=O) is also expected in a similar downfield region. The four carbon atoms of the thiophene ring will have characteristic chemical shifts, with C-2 and C-3 being significantly affected by the substituents. The methyl carbon of the ester group will appear in the upfield region, generally around 52-55 ppm.
For comparison, in methyl 2-aminothiophene-3-carboxylate, the ester carbonyl carbon appears around 165 ppm, and the thiophene carbons resonate between 108 and 150 ppm. The replacement of the amino group with the more electronegative isocyanate group would likely cause a downfield shift for the adjacent C-2.
Predicted ¹³C NMR Data for this compound:
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C-2 | 145 - 150 |
| C-3 | 115 - 120 |
| C-4 | 128 - 132 |
| C-5 | 135 - 140 |
| -C=O (Ester) | 160 - 165 |
| -N=C=O | 160 - 165 |
| -OCH₃ | 52 - 55 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the H-4 and H-5 protons, confirming their scalar coupling and adjacency on the thiophene ring. ruc.dk
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons of the thiophene ring (C-4 and C-5) by correlating their signals to their attached protons (H-4 and H-5). ruc.dk
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
Correlations from the methyl protons (-OCH₃) to the ester carbonyl carbon and C-3.
Correlations from H-4 to C-2, C-3, and C-5.
Correlations from H-5 to C-3 and C-4. ruc.dk
These 2D NMR experiments, used in conjunction, would provide a robust and detailed map of the molecular structure, confirming the substitution pattern on the thiophene ring.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a key method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent feature would be the strong, sharp absorption band for the isocyanate (-N=C=O) group, which typically appears in the region of 2250-2280 cm⁻¹. The carbonyl group (C=O) of the methyl ester will exhibit a strong absorption band around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group are expected to appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations of the thiophene ring would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the ring would appear in the 1400-1600 cm⁻¹ region.
A related precursor, methyl 2-aminothiophene-3-carboxylate, shows characteristic N-H stretching bands for the primary amine around 3300-3500 cm⁻¹ and a C=O stretch for the ester at approximately 1670 cm⁻¹. The absence of the N-H stretches and the appearance of the strong isocyanate band would be clear indicators of the successful conversion to the target compound.
Predicted IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| Isocyanate (-N=C=O) | 2250 - 2280 | Strong, Sharp |
| Ester Carbonyl (C=O) | 1720 - 1740 | Strong |
| Aromatic C=C | 1400 - 1600 | Medium |
| Ester C-O Stretch | 1200 - 1300 | Strong |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, further confirming its structure.
For this compound (C₇H₅NO₃S), the expected molecular weight is approximately 183.18 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. The calculated exact mass for C₇H₅NO₃S is 182.9990. An experimental HRMS value very close to this would confirm the molecular formula.
The fragmentation pattern in the mass spectrum would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a fragment ion at m/z 152. Another potential fragmentation pathway could be the loss of the isocyanate group (-NCO), resulting in a fragment at m/z 141. Further fragmentation of the thiophene ring would also be observed.
X-ray Crystallography for Solid-State Structural Determination (if applicable for related structures)
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, a comprehensive understanding of its probable solid-state structure can be inferred from the detailed crystallographic analysis of closely related thiophene derivatives. The structural data from these analogues, particularly those sharing the same core thiophene-3-carboxylate scaffold, provide a robust framework for predicting the molecular geometry, bond parameters, and intermolecular interactions that likely govern the crystal packing of the title compound.
A pivotal reference point is the well-documented crystal structure of methyl 3-aminothiophene-2-carboxylate (matc), the primary precursor to this compound. mdpi.com The structural characteristics of matc offer significant insights into the foundational thiophene ring and its substituent orientations, which are expected to be largely conserved in the isocyanate derivative.
In the solid state, matc crystallizes in the monoclinic system with the space group P21/c. mdpi.com The asymmetric unit of matc contains three crystallographically independent molecules, indicating subtle conformational variations within the crystal lattice. mdpi.com A key feature of the matc structure is the planarity of the thiophene ring and the attached carboxylate group. mdpi.com This planarity is a common feature in conjugated systems and is anticipated to be a defining characteristic of this compound as well.
The crystal packing of matc is stabilized by a network of intermolecular hydrogen bonds, specifically N–H⋯O and N–H⋯N interactions, along with weaker C–H⋯S and C–H⋯π interactions. mdpi.com The presence of the isocyanate group (–N=C=O) in place of the amino group (–NH2) in the title compound would preclude the strong hydrogen bond donor capacity of the amine protons. However, the oxygen and nitrogen atoms of the isocyanate moiety can act as hydrogen bond acceptors, potentially engaging in C–H⋯O and C–H⋯N interactions with neighboring molecules.
For comparative purposes, the crystallographic data for other related thiophene structures further support the expected planarity and potential for various intermolecular interactions. For instance, studies on ethyl 2-amino-4-methylthiophene-3-carboxylate have also highlighted the near co-planarity of the thiophene ring and the ester group. researchgate.net
The following tables provide a summary of the crystallographic data for methyl 3-aminothiophene-2-carboxylate, which serves as a predictive model for this compound, and a comparison of selected bond lengths.
Table 1: Crystallographic Data for Methyl 3-aminothiophene-2-carboxylate (matc) mdpi.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Value not individually specified in source |
| b (Å) | Value not individually specified in source |
| c (Å) | Value not individually specified in source |
| α (°) | 90 |
| β (°) | Value not individually specified in source |
| γ (°) | 90 |
| Volume (ų) | Value not individually specified in source |
| Z | 12 (3 molecules per asymmetric unit) |
| Calculated Density (g/cm³) | Value not specified in source |
| Temperature (K) | Value not specified in source |
Table 2: Selected Bond Lengths (Å) in Methyl 3-aminothiophene-2-carboxylate (matc) mdpi.com
| Bond | Length Range (Å) |
| C–S | 1.7113(19) – 1.7395(16) |
| C–N | 1.347(2) – 1.354(2) |
| C=O | 1.219(2) – 1.226(2) |
| C–O (ester) | 1.344(2) – 1.446(2) |
Based on these related structures, it is reasonable to hypothesize that this compound will also exhibit a planar thiophene ring. The C–S, C=O, and C–O bond lengths are expected to be within similar ranges to those observed in matc. The defining structural feature will be the geometry of the isocyanate group and its influence on the crystal packing through weaker intermolecular forces, in contrast to the strong hydrogen bonding network found in its amino precursor.
Computational and Theoretical Investigations of Methyl 2 Isocyanatothiophene 3 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods are used to determine stable molecular geometries and to understand the distribution of electrons, which in turn dictates the molecule's reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like Methyl 2-isocyanatothiophene-3-carboxylate, DFT is employed to find the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate various electronic properties.
In a typical study, such as the one performed on the related compound Methyl 3-aminothiophene-2-carboxylate, the geometry is optimized using a specific functional and basis set, for example, B3LYP/6-31G*. mdpi.com This process minimizes the energy of the molecule to predict its most stable conformation. The calculations yield important data on bond lengths, bond angles, and dihedral angles. For instance, in the optimized geometry of the amino precursor, the C=O groups of the carboxylate were found to be in the same plane as the thiophene (B33073) ring. mdpi.com Such calculations for this compound would similarly provide insight into the planarity of the molecule and the orientation of the isocyanate and carboxylate groups relative to the thiophene ring.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive and has lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For the precursor Methyl 3-aminothiophene-2-carboxylate, the HOMO-LUMO gap was calculated, implying a high chemical reactivity. mdpi.com A similar analysis for this compound would be essential to predict its reactivity profile.
Table 1: Frontier Molecular Orbital Energies for Methyl 3-aminothiophene-2-carboxylate
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.87 |
| LUMO | -1.13 |
| Energy Gap (ΔE) | 4.74 |
Data derived from a computational study on a precursor compound. mdpi.com
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. mdpi.com It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.
Red-colored regions on an ESP map indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are sites for nucleophilic attack. mdpi.comresearchgate.net In the analysis of Methyl 3-aminothiophene-2-carboxylate, the most negative potential was found around the oxygen atom of the carboxyl group, identifying it as the most likely site for interaction with positive charges. mdpi.com For this compound, an ESP analysis would be critical for understanding the reactive sites, particularly the highly electrophilic carbon atom and the nucleophilic nitrogen and oxygen atoms of the isocyanate group.
Molecular Dynamics Simulations (if applicable)
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies for this compound were not identified, this technique is widely applied to similar organic molecules to understand their dynamic behavior, conformational changes, and interactions with solvents or biological macromolecules. nih.govresearchgate.netresearchgate.net An MD simulation could, for example, model how the molecule tumbles and vibrates in a solution, how it interacts with water molecules, or how it might bind to an enzyme's active site, providing insights into its stability and interaction dynamics. researchgate.net
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface, Reduced Density Gradient)
The way molecules pack together in a solid state is governed by a network of intermolecular interactions. Techniques like Hirshfeld surface analysis and Reduced Density Gradient calculations are used to visualize and quantify these forces.
Hirshfeld Surface Analysis is a graphical method that partitions crystal space to define a unique surface for each molecule. nih.gov This surface is colored according to various properties to visualize and quantify intermolecular contacts. In the crystal structure of Methyl 3-aminothiophene-2-carboxylate, Hirshfeld analysis revealed the presence of N–H⋯O and N–H⋯N hydrogen bonds, as well as weaker C–H⋯S and C–H⋯Cg interactions. mdpi.com Two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the different types of intermolecular contacts.
Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface for Methyl 3-aminothiophene-2-carboxylate
| Contact Type | Contribution (%) |
|---|---|
| H···H | 38.0 |
| O···H/H···O | 21.6 |
| S···H/H···S | 12.0 |
| C···H/H···C | 10.1 |
| N···H/H···N | 8.8 |
Data derived from a computational study on a precursor compound. mdpi.com
The Reduced Density Gradient (RDG) is a function of the electron density and its gradient, used to identify and visualize non-covalent interactions. researchgate.net RDG analysis generates 3D isosurfaces where different colors represent different types of interactions: blue indicates strong attractive interactions like hydrogen bonds, green signifies weak van der Waals interactions, and red denotes repulsive steric clashes. mdpi.com For a trimer of Methyl 3-aminothiophene-2-carboxylate, RDG analysis confirmed the presence of N–H⋯O hydrogen bonds and also showed steric hindrance effects within the thiophene ring. mdpi.com
Reaction Pathway Energetics and Transition State Characterization
Understanding how a chemical reaction proceeds requires mapping the energy changes along the reaction coordinate. Computational methods, particularly DFT, are used to calculate the energetics of reaction pathways, locating the low-energy reactant and product states as well as the high-energy transition states that connect them. mdpi.com
While specific reaction pathway analyses for this compound are not detailed in the available literature, this type of investigation would be crucial for understanding its chemistry. For example, studying the reaction of the isocyanate group with a nucleophile (like an alcohol or amine) would involve calculating the energies of the reactants, the intermediate tetrahedral adduct, the transition state for its formation and collapse, and the final urethane (B1682113) or urea (B33335) product. Characterizing the geometry and vibrational frequencies of the transition state confirms that it is a true saddle point on the potential energy surface, providing a complete mechanistic picture of the reaction.
Applications of Methyl 2 Isocyanatothiophene 3 Carboxylate in Advanced Chemical Synthesis
Role as a Key Intermediate in Heterocyclic Compound Synthesis
The strategic placement of the isocyanate and carboxylate groups on the thiophene (B33073) ring makes Methyl 2-isocyanatothiophene-3-carboxylate an ideal precursor for creating fused-ring systems. The electrophilic carbon of the isocyanate group is susceptible to attack by nucleophiles, initiating cascades that result in the formation of new heterocyclic rings fused to the parent thiophene.
The synthesis of fused thiophene systems often leverages the reactivity of bifunctional thiophene derivatives. This compound represents a class of reactants used to build these scaffolds. The isocyanate group can react with a nucleophile, and in a subsequent step, the ester group can be involved in a cyclization, leading to a variety of fused heterocycles. A common synthetic strategy involves the reaction of the precursor, methyl 2-aminothiophene-3-carboxylate, with various electrophiles to form an intermediate that then cyclizes. researchgate.net For instance, the reaction of 2-aminothiophene-3-carboxylates with isothiocyanates yields thiourea (B124793) derivatives that can be cyclized to form thieno[2,3-d]pyrimidinones. ekb.egmdpi.com The direct use of the isocyanate provides a related pathway to ureido derivatives and their subsequent cyclized products.
Thienopyrimidines, particularly the thieno[2,3-d]pyrimidine (B153573) isomer, are a major class of compounds synthesized from thiophene precursors. nih.gov The reaction of 2-aminothiophene-3-carboxylates with isocyanates or their precursors is a foundational method for constructing the pyrimidine (B1678525) ring onto the thiophene core. ekb.eg For example, reacting ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate with phenyl isocyanate produces a ureidothiophene, which undergoes cyclization to yield a thieno[2,3-d]pyrimidinone derivative. ekb.eg Similarly, 2-aminothiophene-3-carboxylates can be treated with N-ethylisocyanate, followed by cyclization, to produce 3-ethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. ekb.eg The isocyanate group of this compound provides a direct route for these types of annulation reactions, which are fundamental in medicinal chemistry. These synthesis reactions can be accomplished through various methods, including microwave irradiation to improve efficiency. researchgate.net
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate | Phenyl isocyanate | Thieno[2,3-d]pyrimidinone derivative | ekb.eg |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Phenyl isothiocyanate | 3-Phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-benzo ekb.egmdpi.comthieno[2,3-d]pyrimidin-4-one | mdpi.com |
| Methyl 2-aminothiophene-3-carboxylate | Formamide (B127407) | Thieno[2,3-d]pyrimidin-4(3H)one | sigmaaldrich.com |
| Methyl 2-aminothiophene-3-carboxylate | - | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | sigmaaldrich.com |
Utilization in Medicinal Chemistry and Drug Discovery Platforms
The thiophene ring and its fused derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds. The functionalization of this core, facilitated by reactive intermediates like this compound, is a key strategy in drug discovery.
The parent amine, Methyl 3-aminothiophene-2-carboxylate, is a crucial intermediate for numerous pharmaceutical products, including antihypertensives, antitumor agents, and antiviral drugs. mdpi.com The conversion of this amine to the isocyanate allows for the synthesis of ureas, carbamates, and other derivatives, which are themselves classes of bioactive molecules or can be further elaborated into complex heterocyclic systems. Thienopyrimidines, accessible through the isocyanate pathway, have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antiparasitic properties. nih.govnih.gov For example, certain 2-aminothiophene derivatives bearing a 4-hydroxy benzaldehyde (B42025) group have shown significant antimicrobial activity. nih.gov
The thienopyrimidine scaffold is a well-established core structure for the design of kinase inhibitors, which are a critical class of targeted cancer therapies. mdpi.commdpi.com Many kinase inhibitors feature a heterocyclic core that mimics the adenine (B156593) ring of ATP to bind to the enzyme's active site. Thieno[2,3-d]pyrimidines have been extensively modified to create potent and selective inhibitors of various kinases. mdpi.com For instance, researchers have designed and synthesized novel thiophene and thieno[2,3-d]pyrimidine derivatives that show significant cytotoxic effects against cancer cell lines and act as inhibitors of kinases like FLT3. mdpi.com One such compound exhibited high inhibitory activity against FLT3 and induced apoptosis in cancer cells. mdpi.com Other thiophene-based scaffolds have also been developed as potent kinase inhibitors, targeting enzymes such as EGFR, HER2, and VEGFR-2. mdpi.comnih.gov
| Compound Scaffold | Target Kinase | Key Finding | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative (Compound 5) | FLT3 | Exhibited the highest inhibitory activity against FLT3 among tested compounds. | mdpi.com |
| 5-Hydroxybenzothiophene derivative (Compound 16b) | Multi-kinase (Clk4, DRAK1, haspin, etc.) | IC50 of 11 nM against Clk4 and broad-spectrum anticancer activity. | nih.gov |
| Thiophene derivative (Compound 21a) | EGFR/HER2 | IC50 values of 0.47 nM (EGFR) and 0.14 nM (HER2). | mdpi.com |
| Thiophene-3-carboxamide derivative (Compound 14d) | VEGFR-2 | IC50 value of 191.1 nM and effective anti-proliferative activity. | nih.gov |
Development in Agrochemical Research (referencing related thiophene derivatives)
The thiophene scaffold is not only important in pharmaceuticals but also serves as a fundamental building block in the agrochemical industry. researchgate.net The precursor compound, Methyl 3-aminothiophene-2-carboxylate, is a known starting material for agrochemicals, including the herbicide thiafulone. mdpi.com The versatility of the thiophene ring allows for the synthesis of a wide range of derivatives with potential applications as herbicides, fungicides, and insecticides. The ability to functionalize the thiophene core using reactive intermediates like this compound enables the exploration of new chemical space in the search for novel and more effective agrochemical agents.
Derivatives and Analogues of Methyl 2 Isocyanatothiophene 3 Carboxylate
Structural Modifications of the Isocyanate Group
The isocyanate group (–N=C=O) is a highly reactive functional group, serving as a versatile handle for synthesizing a variety of derivatives. wikipedia.org Its electrophilic carbon atom readily reacts with nucleophiles. This reactivity is the basis for the structural modification of methyl 2-isocyanatothiophene-3-carboxylate at the isocyanate position.
Key reactions involving the isocyanate moiety include:
Formation of Ureas: Isocyanates react with primary or secondary amines to form substituted ureas. This reaction is fundamental in creating derivatives with potential biological activity. For instance, urea (B33335) derivatives of the related 2-aminothiophene-3-carbomethoxythiophene have shown in vitro cytotoxicity against human cancer cell lines. georganics.sk
Formation of Carbamates (Urethanes): The reaction of isocyanates with alcohols yields carbamates. This is a cornerstone of polyurethane chemistry, but on a smaller scale, it provides a method for introducing a range of alkoxy groups. wikipedia.org
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. wikipedia.org This reaction effectively converts the isocyanate group back to an amine.
Cyclization Reactions: Under certain conditions, such as one-electron reduction, aryl isocyanates can undergo cyclotrimerization to form isocyanurates, which are cyclic trimers of the isocyanate monomer. illinoisstate.edu
The table below illustrates the types of derivatives that can be generated from the isocyanate group.
| Nucleophile | Reagent Example | Resulting Functional Group | Derivative Class |
| Amine | R-NH₂ | -NH-C(O)-NH-R | Substituted Urea |
| Alcohol | R-OH | -NH-C(O)-O-R | Carbamate (B1207046) (Urethane) |
| Water | H₂O | -NH₂ | Amine |
| Carboxylic Acid | R-COOH | -NH-C(O)-O-C(O)-R | N-Acylcarbamate (unstable) |
Diversification at the Carboxylate Position
The methyl carboxylate group (–COOCH₃) at the 3-position offers another site for structural diversification. While less reactive than the isocyanate, the ester can be transformed into other functional groups, primarily through nucleophilic acyl substitution.
Common modifications at the carboxylate position include:
Saponification: The ester can be hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which upon acidification gives the carboxylic acid. This transformation is a common initial step for further derivatization. mdpi.com The resulting carboxylic acid can be important for binding and orientation in biological systems. rsc.org
Amidation: The ester can be converted directly to an amide by reacting with an amine, often at elevated temperatures. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents to form an amide under milder conditions. nih.gov Research into related thiophene (B33073) carboxamides has shown that substituents on the amide nitrogen can significantly influence biological activity. researchgate.net
Bioisosteric Replacement: In medicinal chemistry, the ester group is often replaced by other functional groups (bioisosteres) to improve properties. Research on related methyl 2-(acylamino)thiophene-3-carboxylates has explored the replacement of the ester with various amido or heterocyclic groups. researchgate.net
The diversification at this position is crucial for tuning the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity.
| Reaction Type | Reagents | Resulting Functional Group | Derivative Class |
| Hydrolysis (Saponification) | NaOH, H₃O⁺ | -COOH | Carboxylic Acid |
| Amidation (from ester) | R-NH₂, Heat | -C(O)NH-R | Amide |
| Amidation (from acid) | R-NH₂, Coupling Agent | -C(O)NH-R | Amide |
| Reduction | LiAlH₄ | -CH₂OH | Primary Alcohol |
Substituent Effects on the Thiophene Ring System
The chemical reactivity of both the isocyanate and carboxylate groups is influenced by the electronic properties of the thiophene ring, which can be modulated by introducing substituents at the 4- and 5-positions. The thiophene ring itself is an aromatic system where the sulfur atom's lone pairs contribute to the π-electron system. nih.gov
Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), or halogens (–Br, –Cl) at the 4- or 5-position decrease the electron density of the thiophene ring. This can increase the electrophilicity of the isocyanate carbon, potentially accelerating its reaction with nucleophiles. Conversely, EWGs can make the ester group less susceptible to nucleophilic attack. In studies of thiophene carboxamides, EWGs were found to minimize the electron density within the thiophene ring. nih.gov
Electron-Donating Groups (EDGs): Substituents like alkyl (–CH₃) or alkoxy (–OCH₃) groups increase the electron density of the ring. This can decrease the reactivity of the isocyanate group but may facilitate reactions at the carboxylate position. The addition of specific substituents at key positions on the thiophene nucleus is a known strategy to alter the properties of thiophene-based compounds, such as dyes. sapub.org
The strategic placement of substituents is a key tool for fine-tuning the molecule's chemical behavior and biological profile. researchgate.net
| Position | Substituent Type | Example | Expected Effect on Isocyanate Reactivity | Expected Effect on Carboxylate Reactivity (towards nucleophiles) |
| 4- or 5- | Electron-Withdrawing | -NO₂, -CN | Increase | Decrease |
| 4- or 5- | Electron-Donating | -CH₃, -OCH₃ | Decrease | Increase |
Comparative Studies with Isomeric Thiophene Isocyanates (e.g., Methyl 3-isocyanatothiophene-2-carboxylate)
The properties and reactivity of this compound can be better understood by comparing it with its constitutional isomers, such as methyl 3-isocyanatothiophene-2-carboxylate. In this isomer, the positions of the isocyanate and carboxylate groups are swapped. While direct comparative studies on these specific isocyanates are limited, insights can be drawn from their respective amine precursors and general principles of chemical reactivity.
The precursor to the title compound is methyl 2-aminothiophene-3-carboxylate, while the precursor to the isomer is methyl 3-aminothiophene-2-carboxylate. georganics.skmdpi.com The relative positioning of the amino and ester groups in these precursors influences their physical and chemical properties, which in turn affects the properties of the resulting isocyanates. For example, methyl 3-aminothiophene-2-carboxylate has a reported melting point of 65.5 °C, while methyl 2-aminothiophene-3-carboxylate melts at 76-81 °C. sigmaaldrich.comgoogle.com
Key points of comparison between the 2,3- and 3,2-isomers would include:
Electronic Effects: In this compound, the electron-withdrawing carboxylate group is at the 3-position. In the isomer, it is at the 2-position, adjacent to the sulfur atom. This difference in position can lead to distinct electronic distributions within the thiophene ring, affecting the reactivity of the isocyanate group.
Steric Hindrance: The proximity of the isocyanate group to the sulfur atom in the 2-position isomer versus its position next to a carboxylate group in the title compound could lead to different steric environments, influencing reaction rates with bulky nucleophiles.
Intramolecular Interactions: The potential for intramolecular hydrogen bonding or other non-covalent interactions differs between the isomers, which can affect their conformational preferences and stability.
| Feature | This compound | Methyl 3-isocyanatothiophene-2-carboxylate |
| Precursor | Methyl 2-aminothiophene-3-carboxylate georganics.sk | Methyl 3-aminothiophene-2-carboxylate mdpi.com |
| Precursor MP | 76-81 °C sigmaaldrich.com | 65.5 °C google.com |
| Isocyanate Position | 2 | 3 |
| Carboxylate Position | 3 | 2 |
| Expected Reactivity | Isocyanate reactivity influenced by an adjacent carboxylate group. | Isocyanate reactivity influenced by an adjacent C-H bond and proximity to the 4-position. |
Research on Related Thiophene Amines and Their Derivatives
A significant body of research focuses on methyl 2-aminothiophene-3-carboxylate and its derivatives, which are the direct precursors to this compound. georganics.sksigmaaldrich.com These 2-aminothiophenes are crucial building blocks in organic and medicinal chemistry. nih.govmdpi.com
Synthesis: The most common method for synthesizing multisubstituted 2-aminothiophenes is the Gewald reaction . arkat-usa.org In a typical procedure for methyl 2-aminothiophene-3-carboxylate, methyl cyanoacetate (B8463686) is reacted with a sulfur source (elemental sulfur) and a ketone or aldehyde in the presence of a base. georganics.skresearchgate.net Variations of this one-pot synthesis are well-established and allow for the creation of a wide library of substituted 2-aminothiophenes. researchgate.netresearchgate.net
Applications as Building Blocks: Methyl 2-aminothiophene-3-carboxylate is a versatile intermediate used to synthesize more complex heterocyclic systems. chemicalbook.com
Thienopyrimidines: The amine and ester groups can undergo cyclocondensation reactions with reagents like formamide (B127407) to produce thieno[2,3-d]pyrimidines. sigmaaldrich.com These fused heterocyclic systems are of great interest as they form the core of various pharmacologically active compounds, including kinase inhibitors. georganics.sk
Urea Derivatives: As mentioned previously, reaction of the amino group with isocyanates (or their precursors) yields urea derivatives. These have been investigated for their potential as ribonucleotide reductase inhibitors in cancer research. georganics.sk
Acylamino Derivatives: Acylation of the amino group leads to 2-(acylamino)thiophene-3-carboxylates. This class of compounds has been studied for various biological activities. researchgate.net
The extensive chemistry developed for methyl 2-aminothiophene-3-carboxylate provides a strong foundation for the synthesis and derivatization of its corresponding isocyanate.
Mechanistic Elucidations for Reactions Involving Methyl 2 Isocyanatothiophene 3 Carboxylate
Kinetic Studies and Reaction Rate Determinants
Direct kinetic data for reactions involving Methyl 2-isocyanatothiophene-3-carboxylate is limited due to its transient nature. However, extensive kinetic studies on analogous isocyanate reactions, such as the formation of urethanes and ureas, provide a solid framework for understanding the factors that control its reaction rates. acs.orgcdnsciencepub.comtandfonline.com These reactions are typically monitored using techniques like in-situ Fourier-transform infrared (FT-IR) spectroscopy, which tracks the disappearance of the characteristic N=C=O stretching band. tandfonline.com
The rate of reaction is influenced by a combination of factors related to the reactants, solvent, and reaction conditions.
Key Determinants of Isocyanate Reaction Rates:
| Factor | Influence on Reaction Rate | Scientific Context |
|---|---|---|
| Nucleophile Reactivity | The reaction rate is highly dependent on the nucleophilicity of the attacking species. Aliphatic amines react much faster than aromatic amines, which are faster than primary alcohols. Phenols are generally the least reactive. cdnsciencepub.comrsc.org | This trend follows the basicity and availability of the lone pair on the nucleophilic atom. |
| Steric Hindrance | Increased steric bulk on either the nucleophile or the isocyanate group significantly decreases the reaction rate. cdnsciencepub.com | Steric hindrance impedes the approach of the nucleophile to the electrophilic carbon of the isocyanate group. |
| Electronic Effects | Electron-withdrawing groups on the thiophene (B33073) ring would increase the electrophilicity of the isocyanate carbon, accelerating nucleophilic attack. Conversely, electron-donating groups would decrease the rate. | This is a standard principle in organic chemistry, where stabilizing the partial positive charge on the reaction center slows the reaction. |
| Solvent Polarity | The reaction mechanism can shift from concerted to stepwise in polar solvents. acs.org Polar solvents can stabilize charged intermediates or transition states, often accelerating the reaction. acs.org | For example, computational studies on nitrone-isocyanate cycloadditions show a concerted mechanism in apolar solvents but a stepwise one in polar media. acs.org |
| Temperature | Reaction rates increase with temperature, as is typical for chemical reactions. | The relationship between temperature and rate constants is described by the Arrhenius equation. Thermodynamic parameters like activation energy (Ea) and enthalpy (ΔH) can be calculated from temperature-dependent kinetic studies. tandfonline.com |
| Catalysis | Catalysts can dramatically increase the reaction rate by several orders of magnitude. rsc.orgrsc.org | The mechanism of catalysis is a critical rate determinant (discussed in section 8.4). |
Investigation of Reaction Intermediates
The high reactivity of the isocyanate group means that its reactions proceed through various short-lived, high-energy intermediates. While direct isolation is often impossible, their existence is inferred from final products and supported by computational studies.
In a typical reaction with a nucleophile (Nu-H), such as an alcohol or amine, the process is believed to involve the initial formation of a complex between the reactants. This can proceed through a concerted mechanism , where bond-making and proton transfer occur simultaneously through a six-membered transition state, or a stepwise mechanism . In the stepwise pathway, the nucleophile attacks the isocyanate carbon to form a zwitterionic intermediate, which then undergoes a proton transfer to yield the final product. acs.org The preference for a concerted versus stepwise mechanism can be influenced by solvent polarity, with polar solvents favoring the zwitterionic intermediate. acs.org
In multicomponent reactions, isocyanates are known to be generated as reactive intermediates that undergo further transformations. rsc.org For example, a Curtius rearrangement of an acyl azide (B81097) can produce an isocyanate intermediate that is immediately trapped intramolecularly. rsc.org
The cyclization to form the thieno[2,3-d]pyrimidine (B153573) core involves the isocyanate as a key intermediate. A plausible pathway involves the in situ formation of this compound, which is then attacked by a nitrogen nucleophile (e.g., ammonia (B1221849) or an amine). This forms a urea (B33335) derivative that remains tethered to the thiophene ring. The subsequent step is an intramolecular cyclization where the newly introduced nitrogen attacks the carbonyl carbon of the methyl carboxylate group, leading to ring closure and elimination of methanol (B129727) to form the final fused pyrimidine (B1678525) ring system. nih.govresearchgate.net
Role of Catalysis in Enhancing Specific Transformations
Catalysis is fundamental to controlling the reactions of isocyanates, enhancing their rate and sometimes influencing the product distribution between carbamates, allophanates (from reaction with a carbamate), and isocyanurates (from cyclotrimerization). rsc.orgresearchgate.net
Tertiary Amine Catalysis: Tertiary amines are the most common catalysts for isocyanate reactions. rsc.orgmdpi.com Two primary mechanisms are proposed:
Nucleophilic Catalysis: The tertiary amine directly attacks the electrophilic carbon of the isocyanate, forming a highly reactive, zwitterionic adduct. This intermediate is then readily attacked by the nucleophile (e.g., an alcohol), which displaces the amine catalyst and forms the product. researchgate.net
General Base Catalysis (Hydrogen-Bonding Mechanism): The amine forms a hydrogen-bonded complex with the hydroxyl group of the alcohol. This increases the nucleophilicity of the oxygen atom, facilitating its attack on the isocyanate. This mechanism is often favored. rsc.orgresearchgate.net
Computational studies have extensively modeled these catalytic cycles, confirming the role of the amine in lowering the activation energy of the rate-determining step. rsc.orgmdpi.com
Other Catalysts: While tertiary amines are prevalent, other systems are also used. In the synthesis of thieno[2,3-d]pyrimidine derivatives, both acid and base catalysts are employed to facilitate cyclization steps. scielo.brnih.gov For example, morpholine (B109124) (a secondary amine) can act as a basic catalyst in the initial Gewald synthesis of the aminothiophene precursor, while acids like HCl or bases like triethylamine (B128534) (TEA) are used in subsequent cyclization and substitution steps. scielo.brnih.gov
The table below summarizes common catalysts and their roles in reactions analogous to those involving this compound.
Catalysts in Isocyanate and Related Reactions
| Catalyst Type | Example(s) | Proposed Role/Mechanism | Reference(s) |
|---|---|---|---|
| Tertiary Amines | DABCO, Triethylamine (TEA) | General base catalysis (activating the nucleophile) or nucleophilic catalysis (activating the isocyanate). | rsc.orgrsc.orgresearchgate.net |
| Secondary Amines | Morpholine, N-methylaniline | Can act as a pre-catalyst, forming a urea which is the true catalytic species in some imide-forming reactions. | rsc.orgtue.nl |
| Lewis Acids | Tin compounds (e.g., DBTDL) | Coordinates with the isocyanate oxygen, increasing the electrophilicity of the carbon, and also with the alcohol oxygen. | researchgate.net |
| Strong Bases | Potassium Carbonate (K₂CO₃) | Used in cyclization steps to deprotonate amide/urea intermediates, facilitating intramolecular nucleophilic attack. | nih.gov |
| Brønsted Acids | Hydrochloric Acid (HCl) | Catalyzes cyclization reactions, likely by protonating carbonyl groups and activating them for nucleophilic attack. | nih.gov |
The choice of catalyst is crucial for achieving high yields and selectivity, particularly in multistep syntheses where the isocyanate is a transient intermediate.
Electrochemical Reaction Pathways (if applicable)
Direct electrochemical studies specifically targeting this compound are not prominently featured in the existing literature. This is likely due to the compound's status as a reactive intermediate rather than a stable, isolable starting material.
However, the constituent parts of the molecule—the thiophene ring and the isocyanate group—are known to be electrochemically active. Thiophene and its derivatives can be electropolymerized or undergo various electrochemical modifications. Isocyanates can also participate in electrochemical reactions. Therefore, it is plausible that this compound could undergo electrochemical transformations under specific conditions, although such pathways remain largely unexplored.
Potential, though speculative, electrochemical reactions could include:
Reductive Coupling: Electrochemical reduction could lead to dimerization or polymerization.
Oxidative Polymerization: Oxidation, likely centered on the electron-rich thiophene ring, could initiate polymerization, forming a conductive polymer with pendant functional groups.
Electrochemical Modification: Functional groups could be introduced or altered via electrochemical methods, analogous to the electrochemical fluorination reported for some sulfur-containing heterocycles.
These possibilities represent potential avenues for future research but are not established reaction pathways for this compound at present.
Future Research Directions for Methyl 2 Isocyanatothiophene 3 Carboxylate
Development of Novel Synthetic Routes with Improved Sustainability
The traditional synthesis of isocyanates often involves hazardous reagents like phosgene, prompting a shift towards greener and more sustainable alternatives. spiedigitallibrary.orgresearchgate.netrsc.org Future research on Methyl 2-isocyanatothiophene-3-carboxylate should prioritize the development of phosgene-free synthetic routes. One promising avenue is the Curtius rearrangement of a corresponding acyl azide (B81097), a method known for its clean conversion and inert byproducts. scispace.comijprajournal.com A study on the Curtius rearrangement of thiophene-2-carbonyl azide to thiophene-2-isocyanate using Differential Scanning Calorimetry (DSC) provides a solid foundation for investigating this transformation for the target molecule. ijprajournal.com
Furthermore, exploring catalytic methods for the synthesis of thiophene (B33073) isocyanates is a critical area for future work. This could involve the reductive carbonylation of a corresponding nitrothiophene derivative or the oxidative carbonylation of a primary amine. chimia.chresearchgate.net The development of efficient and recyclable catalysts for these transformations would significantly enhance the sustainability of the synthesis.
Another key aspect of sustainable synthesis is the use of environmentally benign solvents. Research into "on-water" reactions, where water is used as the solvent, has shown promise for the synthesis of ureas from isocyanates and could be adapted for the synthesis of this compound derivatives. researchgate.netremspec.com This approach not only reduces the reliance on volatile organic compounds but can also simplify product isolation. researchgate.netremspec.com
Table 1: Comparison of Potential Sustainable Synthetic Routes
| Synthetic Route | Precursor | Key Reagents/Conditions | Potential Advantages |
| Curtius Rearrangement | Methyl 2-(azidocarbonyl)thiophene-3-carboxylate | Heat or photolysis | Phosgene-free, clean reaction, inert nitrogen byproduct. scispace.comijprajournal.com |
| Reductive Carbonylation | Methyl 2-nitrothiophene-3-carboxylate | Carbon monoxide, catalyst (e.g., palladium) | Avoids phosgene, utilizes a readily available starting material. chimia.chresearchgate.net |
| "On-Water" Synthesis | (For derivatives) | Water as solvent | Reduced use of organic solvents, potential for simplified workup. researchgate.netremspec.com |
Exploration of New Reactivity Modes and Applications
The isocyanate group is highly reactive towards a wide range of nucleophiles, including alcohols, amines, and thiols, making this compound a versatile intermediate for the synthesis of a diverse array of compounds. spiedigitallibrary.org Future research should focus on exploring its reactivity in novel transformations to generate new heterocyclic scaffolds and functional materials.
One area of interest is its participation in cycloaddition reactions. The [3+2] cycloaddition of isocyanates with various partners can lead to the formation of five-membered heterocyclic rings. researchgate.net Investigating the [3+2] cycloaddition reactions of this compound could provide access to novel thieno-fused heterocyclic systems with potential biological activity.
The development of novel polymers is another exciting avenue. The reaction of the isocyanate group with diols or diamines can lead to the formation of polyurethanes and polyureas, respectively. spiedigitallibrary.org Thiophene-based polymers are known for their interesting electronic and optical properties, and incorporating the isocyanate functionality could lead to materials with unique characteristics for applications in organic electronics or as advanced coatings. derpharmachemica.com
Furthermore, the presence of the thiophene ring, a known pharmacophore in many approved drugs, suggests that derivatives of this compound could exhibit interesting biological activities. scispace.comresearchgate.netnih.gov Its derivatives could be explored for applications in medicinal chemistry, for example, as inhibitors of specific enzymes or as ligands for receptors. A recent study demonstrated the compatibility of a thiophene-derived isocyanate in a nickel-catalyzed cross-coupling reaction, highlighting the potential for its incorporation into complex molecules. remspec.com
High-Throughput Synthesis and Screening of Derivatives
To fully explore the potential of this compound as a scaffold for drug discovery and materials science, high-throughput synthesis (HTS) and screening methods are essential. The reactivity of the isocyanate group makes it well-suited for the rapid generation of compound libraries. By reacting the isocyanate with a diverse set of alcohols, amines, and thiols in a parallel or automated fashion, a large number of derivatives can be synthesized efficiently. researchgate.netacs.org
Future research should focus on developing robust and automated protocols for the synthesis of libraries based on the this compound core. This could involve the use of solid-phase synthesis, where the starting material is attached to a resin, allowing for easy purification of the final products. researchgate.net
Once these libraries are generated, high-throughput screening can be employed to identify compounds with desired properties. For medicinal chemistry applications, this would involve screening for biological activity against various targets. wikipedia.orgnih.gov For materials science, screening could focus on properties such as thermal stability, conductivity, or fluorescence. The integration of HTS with computational screening methods could further accelerate the discovery process. researchgate.net
Advanced Mechanistic Investigations Using In Situ Spectroscopy
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and developing new transformations. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for monitoring reactions in real-time. chimia.chmt.com
Future research should employ in situ FTIR to study the kinetics and mechanism of reactions involving the isocyanate group of the target molecule. mt.com The characteristic N=C=O stretching vibration in the IR spectrum provides a clear handle to monitor the consumption of the isocyanate and the formation of products. mt.com This can provide valuable insights into the influence of catalysts, solvents, and temperature on the reaction rate and selectivity.
In addition to experimental studies, computational methods, such as density functional theory (DFT), can be used to model the reactivity of this compound and to elucidate reaction pathways. researchgate.netrsc.org Computational studies can help to predict the regioselectivity and stereoselectivity of reactions and to design new catalysts with improved performance.
Integration into Flow Chemistry and Automation Platforms
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better process control, and the potential for seamless scale-up. acs.org The synthesis and reactions of isocyanates, which can be hazardous in large-scale batch processes, are particularly well-suited for flow chemistry.
Future research should focus on developing continuous flow processes for the synthesis of this compound and its derivatives. A continuous flow process for isocyanate production via the Curtius rearrangement has been reported, demonstrating the feasibility of this approach. acs.org Integrating the synthesis of the isocyanate with its subsequent reaction in a multi-step flow system would be a highly efficient and safe way to produce a wide range of derivatives.
The integration of flow chemistry with automated synthesis platforms would further enhance the efficiency of library synthesis and reaction optimization. acs.org Automated systems can be programmed to vary reaction parameters, such as temperature, residence time, and stoichiometry, allowing for the rapid identification of optimal reaction conditions. acs.org This approach would accelerate the exploration of the chemical space around this compound and facilitate the discovery of new compounds with valuable properties.
Q & A
Q. Table 1: Representative Synthesis Data
How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?
Q. Basic Characterization
- NMR : H and C NMR identify isocyanate (-NCO) and ester (-COOCH) groups. For example, ester methyl protons appear at δ 3.78 ppm, while thiophene ring protons resonate at δ 2.50–2.69 ppm .
- IR : Strong absorption bands at 1650–1700 cm confirm C=O (ester) and -NCO (2250–2275 cm) .
Advanced Crystallographic Analysis
Single-crystal X-ray diffraction (SHELX suite) determines precise bond lengths and angles. For example:
Q. Table 2: Key NMR Assignments
| Proton/Carbon | Chemical Shift (δ, ppm) | Functional Group | Reference |
|---|---|---|---|
| COOCH (H) | 3.78 | Ester methyl | |
| Thiophene C-3 | 160.3 | Carboxylate carbon |
How do structural modifications of the thiophene ring influence biological activity in SAR studies?
Q. Basic SAR Design
Q. Advanced Computational Modeling
- QSAR : Use topological polar surface area (TPSA, ~90 Ų) and XlogP (~4.0) to predict bioavailability .
- Docking studies : Model interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) using software like AutoDock .
What computational tools are recommended for analyzing the conformational dynamics of this compound?
Q. Advanced Methodology
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
